molecular formula C10H16BF3N2O3 B13832239 (3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(trifluoromethyl)-1H-pyrazol-4-yl]borinic acid

(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(trifluoromethyl)-1H-pyrazol-4-yl]borinic acid

Cat. No.: B13832239
M. Wt: 280.05 g/mol
InChI Key: DFWJHYQGCFUERM-UHFFFAOYSA-N
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Description

(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(trifluoromethyl)-1H-pyrazol-4-yl]borinic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a borinic acid group attached to a pyrazole ring, which is further substituted with a trifluoromethyl group. The presence of both hydroxyl and ether functionalities in the molecule adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(trifluoromethyl)-1H-pyrazol-4-yl]borinic acid typically involves multiple steps, starting with the preparation of the pyrazole ring

The borinic acid moiety can be introduced through a reaction involving a boronic acid derivative and the pyrazole intermediate. The final step involves the formation of the ether linkage by reacting the borinic acid intermediate with 3-hydroxy-2,3-dimethylbutan-2-ol under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(trifluoromethyl)-1H-pyrazol-4-yl]borinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group, if present, can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of a ketone would regenerate the hydroxyl group.

Scientific Research Applications

Chemistry

In chemistry, (3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(trifluoromethyl)-1H-pyrazol-4-yl]borinic acid can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. The trifluoromethyl group is known to enhance the binding affinity of molecules to certain enzymes, making this compound useful in enzyme inhibition studies.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutics.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its borinic acid moiety can participate in various polymerization reactions, leading to the formation of novel polymers with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of (3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(trifluoromethyl)-1H-pyrazol-4-yl]borinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the binding affinity of the compound to these targets, while the borinic acid moiety can participate in hydrogen bonding and other interactions that stabilize the binding complex. The overall effect of these interactions is the modulation of the activity of the target molecule, leading to the desired biological or chemical outcome.

Comparison with Similar Compounds

Similar Compounds

  • (3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(methyl)-1H-pyrazol-4-yl]borinic acid
  • (3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(chloromethyl)-1H-pyrazol-4-yl]borinic acid
  • (3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(fluoromethyl)-1H-pyrazol-4-yl]borinic acid

Uniqueness

The uniqueness of (3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(trifluoromethyl)-1H-pyrazol-4-yl]borinic acid lies in the presence of the trifluoromethyl group, which significantly enhances its binding affinity and stability compared to similar compounds. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H16BF3N2O3

Molecular Weight

280.05 g/mol

IUPAC Name

(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(trifluoromethyl)-1H-pyrazol-4-yl]borinic acid

InChI

InChI=1S/C10H16BF3N2O3/c1-8(2,17)9(3,4)19-11(18)6-5-15-16-7(6)10(12,13)14/h5,17-18H,1-4H3,(H,15,16)

InChI Key

DFWJHYQGCFUERM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(NN=C1)C(F)(F)F)(O)OC(C)(C)C(C)(C)O

Origin of Product

United States

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